molecular formula C₉H₁₆O₇ B1147520 Propyl b-D-glucuronide CAS No. 17685-07-3

Propyl b-D-glucuronide

Cat. No.: B1147520
CAS No.: 17685-07-3
M. Wt: 236.22
InChI Key:
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Description

Propyl b-D-glucuronide: is a glucuronide derivative of a short-chained aliphatic alcohol. It is formed via the process of glucuronidation, which occurs in human liver microsomes in vitro . This compound is significant in the study of metabolic pathways and the detoxification processes in the human body.

Biochemical Analysis

Biochemical Properties

Propyl Beta-D-Glucuronide is a product of the glucuronidation process, a major phase II metabolic pathway in the human body. It interacts with enzymes such as beta-glucuronidase (β-GLU), which is widely distributed in mammalian tissues, body fluids, and microbiota . β-GLU catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone, resulting in different physiological reactions .

Cellular Effects

The effects of Propyl Beta-D-Glucuronide on cells are not fully understood. The activity of β-GLU, with which it interacts, is known to be associated with the occurrence of some diseases. For instance, high levels of β-GLU activity in serum often accompany tumors in necrotic areas, while abnormally low levels may cause diseases such as liver failure and mucopolysaccharidosis .

Molecular Mechanism

The molecular mechanism of Propyl Beta-D-Glucuronide involves its interaction with β-GLU. This enzyme catalyzes the hydrolysis of Propyl Beta-D-Glucuronide, releasing glucuronic acid and propyl alcohol . This process is part of the body’s mechanism for detoxifying and eliminating foreign substances.

Temporal Effects in Laboratory Settings

The temporal effects of Propyl Beta-D-Glucuronide in laboratory settings are not well-documented. The activity of β-GLU, which interacts with Propyl Beta-D-Glucuronide, has been extensively studied. Changes in β-GLU activity are often associated with the occurrence of diseases and deterioration of water quality .

Metabolic Pathways

Propyl Beta-D-Glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid group to substances to make them more water-soluble, facilitating their excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl b-D-glucuronide is synthesized through the glucuronidation of propyl alcohol. This reaction typically involves the use of uridine diphosphate glucuronic acid as a glucuronyl donor and is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound involves the use of bioreactors containing human liver microsomes or recombinant uridine diphosphate-glucuronosyltransferase enzymes. The process is optimized for large-scale production by controlling parameters such as pH, temperature, and substrate concentration .

Chemical Reactions Analysis

Types of Reactions: Propyl b-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of drug metabolism and detoxification .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the parent alcohol (propyl alcohol) and glucuronic acid .

Comparison with Similar Compounds

Uniqueness: Propyl b-D-glucuronide is unique in its formation from a short-chained aliphatic alcohol, making it a valuable model compound for studying the glucuronidation of similar alcohols. Its relatively simple structure allows for detailed kinetic and mechanistic studies, providing insights into the broader glucuronidation process .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-propoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O7/c1-2-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14/h4-7,9-12H,2-3H2,1H3,(H,13,14)/t4-,5-,6+,7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIZNQNCGFFJFO-KPRJIFDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291175
Record name Propyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17685-07-3
Record name Propyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17685-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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